molecular formula C11H14O3 B1361137 Ethyl 2-methoxy-6-methylbenzoate CAS No. 6520-83-8

Ethyl 2-methoxy-6-methylbenzoate

Cat. No.: B1361137
CAS No.: 6520-83-8
M. Wt: 194.23 g/mol
InChI Key: GQLSLEBNODXANJ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a methoxy group, and a methyl group attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2-methoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-6-methylbenzoate is not clearly defined in the available resources .

Safety and Hazards

Ethyl 2-methoxy-6-methylbenzoate is classified as a warning substance . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxy-6-methylbenzoate can be synthesized through the esterification of 2-methoxy-6-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: 2-methoxy-6-methylbenzoic acid.

    Reduction: 2-methoxy-6-methylbenzyl alcohol.

    Substitution: Various halogenated or nitrated derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Ethyl 2-methoxy-6-methylbenzoate can be compared with other similar compounds such as:

    Methyl 2-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-methoxybenzoate: Lacks the methyl group on the benzene ring.

    Ethyl 2-hydroxy-6-methylbenzoate: Contains a hydroxyl group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11(12)10-8(2)6-5-7-9(10)13-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLSLEBNODXANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343629
Record name Ethyl 2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6520-83-8
Record name Benzoic acid, 2-methoxy-6-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6520-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-methoxy-6-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-methylsalicylate (1.27 g, 6.97 mmol) in THF (35 mL) was added lithium hydroxide monohydrate (0.594 g, 14.2 mmol) followed by dimethyl sulfate (1.00 mL, 10.6 mmol). The resultant mixture was heated to reflux for 1 hour then cooled to room temperature. The mixture was diluted with diethyl ether (70 mL), washed with saturated aqueous NaHCO3 (4×10 mL), dried (MgSO4) and concentrated. Purification of the crude material by column chromatography on silica gel (9:1 hexanes-EtOAc) provided 1.23 g (91%) of ethyl 2-methoxy-6-methylbenzoate as a white solid. 1H NMR (CDCl3) δ 1.38 (t, 3H, J=7.2 Hz), 2.30 (s, 3H), 3.82 (s, 3H), 4.40 (q, 2H, J=7.2 Hz), 6.76 (d, 1H, J=8.4 Hz), 6.79 (d, 1H, J=7.8 Hz), 7.23 (dd, 1H, J=7.8, 8.4 Hz).
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.594 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 2-methoxy-6-methylbenzoate in the synthesis of complex molecules?

A1: this compound serves as a valuable starting material for synthesizing complex polycyclic compounds. [, ] Its structure allows for further chemical transformations, particularly the benzene ring's functional groups. For instance, in the synthesis of 12a-deoxypillaromycinone, it acts as a precursor for the construction of a tetracyclic ring system. [] This is achieved through a four-step annulation reaction with enones derived from furfural. []

Q2: How is this compound used in the synthesis of 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone?

A2: this compound serves as the starting point for the synthesis of 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone. [] It undergoes a series of reactions, including oxidation to form the corresponding 3-hydroxyisobenzofuranone. This intermediate then reacts with thiophenol, followed by oxidation to finally yield the desired 7-Methoxy-3-(phenylsulfonyl)-1(3H)-isobenzofuranone. [] This compound is known for its utility in regioselectively synthesizing 1,4-dihydroxy-2,3-disubstituted naphthalenes. []

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